molecular formula C7H5IN2 B8398323 2-(3-Iodopyridin-2-yl)acetonitrile

2-(3-Iodopyridin-2-yl)acetonitrile

Cat. No.: B8398323
M. Wt: 244.03 g/mol
InChI Key: VCRCWBWYOJAVIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-Iodopyridin-2-yl)acetonitrile is a useful research compound. Its molecular formula is C7H5IN2 and its molecular weight is 244.03 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C7H5IN2

Molecular Weight

244.03 g/mol

IUPAC Name

2-(3-iodopyridin-2-yl)acetonitrile

InChI

InChI=1S/C7H5IN2/c8-6-2-1-5-10-7(6)3-4-9/h1-2,5H,3H2

InChI Key

VCRCWBWYOJAVIK-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(N=C1)CC#N)I

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of n-butyllithium (11 mL, 27 mmol) in dry THF (150 mL) at −78° C., was added dry ACN (2 mL, 29 mmol). The resulting mixture was stirred at −78° C. for 45 minutes to generate a suspension of lithionitrile. 2-Fluoro-3-iodopyridine (5 g, 22 mmol) was added as a solution in 10 mL of THF, and the yellow mixture was allowed to warm slowly to room temperature. By the time that the temperature reached −19° C., the reaction had turned dark green. After 35 minutes (reaction temperature=−7° C.), TLC (0-30% EtOAc/hexane) showed a new lower spot and a trace of starting material. LCMS showed the desired mass ((M+H)+=245). The reaction was quenched with saturated NH4Cl and extracted with EtOAc. The combined organic layers were washed 3 times with saturated NH4Cl and brine, and then dried over MgSO4 and concentrated in vacuo to give a dark solid. The resulting product was purified by silica flash chromatography (0-50% EtOAc/hexane and then 10% MeOH/DCM) to give the title compound as a dark yellow solid (1.8 g, 33%). MS (m/z)=245 (M+H)+. Calculated for C7H5IN2 244.0.
Quantity
11 mL
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
lithionitrile
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
Name
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
EtOAc hexane
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Yield
33%

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